molecular formula C18H24N4O4 B10957423 1-methyl-N-propyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

1-methyl-N-propyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10957423
M. Wt: 360.4 g/mol
InChI Key: OASVYHWZZNCAGG-UHFFFAOYSA-N
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Description

1-METHYL-N-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a trimethoxyphenyl group, and a carboxamide functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-METHYL-N-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a trimethoxybenzaldehyde derivative under basic or acidic conditions to form the corresponding Schiff base.

    Formation of the carboxamide group: The final step involves the reaction of the Schiff base with an appropriate amine to form the desired carboxamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-METHYL-N-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Scientific Research Applications

1-METHYL-N-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-METHYL-N-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-METHYL-N-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-AMINO-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: This compound shares a similar pyrazole ring structure but lacks the trimethoxyphenyl group.

    1-METHYL-3-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE: This compound is structurally similar but may have different substituents on the pyrazole ring.

The uniqueness of 1-METHYL-N-PROPYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and synthetic utility.

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-methyl-N-propyl-4-[(2,3,4-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C18H24N4O4/c1-6-9-19-18(23)15-13(11-21-22(15)2)20-10-12-7-8-14(24-3)17(26-5)16(12)25-4/h7-8,10-11H,6,9H2,1-5H3,(H,19,23)

InChI Key

OASVYHWZZNCAGG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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